molecular formula C11H12N2 B140835 2-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole CAS No. 134856-49-8

2-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole

Cat. No. B140835
M. Wt: 172.23 g/mol
InChI Key: KKJSGIGUGAIDPR-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-pyrrolo[1,2-a]benzimidazole is a type of heterocyclic compound . Heterocyclic compounds are a very important class of compounds in medicinal chemistry, with a wide range of biological activities .


Synthesis Analysis

While the specific synthesis for 2-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole is not available, similar compounds such as pyrimido[1,2-a]benzimidazoles and imidazole-containing compounds have been synthesized and studied for their pharmacological use .


Molecular Structure Analysis

The molecular structure of 2,3-Dihydro-1H-pyrrolo[1,2-a]benzimidazole consists of a five-membered pyrrole ring fused with a benzimidazole ring .

Scientific Research Applications

Chemical Synthesis and Derivative Formation

  • Synthesis Processes

    2-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole and related compounds have been synthesized through various chemical reactions. For example, Abe et al. (1990) reported the synthesis of cyclohepta[1′,2′: 4,5]pyrrolo[1,2-a]benzimidazole and its derivatives via reactions involving 2-chlorocyclohepta[b]pyrroles and o-phenylenediamine (Abe et al., 1990).

  • Creation of Novel Heterocyclic Systems

    Groves et al. (1987) described the preparation of 7-amino-2,3-dihydro-8-nitro-1H-pyrrolo[1,2-a]benzimidazole, leading to the creation of new heterocyclic ring systems (Groves et al., 1987).

Biomedical Applications

  • Antitumor Agents

    Research by Islam et al. (1991) focused on structure-activity studies of antitumor agents based on pyrrolo[1,2-a]benzimidazole, highlighting their DNA strand cleaving capability and potential in cancer therapy (Islam et al., 1991).

  • Anticonvulsant Properties

    Chimirri et al. (2001) explored the anticonvulsant properties of 1H-pyrrolo[1,2-a]benzimidazol-1-one derivatives, finding certain compounds with significant anticonvulsant effects (Chimirri et al., 2001).

Spectroscopic and Physical Properties

  • Spectroscopic Characterizations: Studies like those by Louvet et al. (1994) have involved the spectroscopic characterizations of derivatives of 2,3,3a,4-tetrahydro-3a-methyl-1H-pyrrolo[1,2-a]benzimidazol-1-one, providing insights into their physical and chemical properties (Louvet et al., 1994).

Protonation and Pharmacological Studies

  • Protonation Studies

    Alekseeva et al. (1972) researched the protonation of pyrrolo[1,2-a]benzimidazole derivatives, contributing to the understanding of their chemical behavior under various conditions (Alekseeva et al., 1972).

  • Pharmacological Activity

    Anisimova et al. (2005) synthesized salts of 4-(2-dialkylaminoethyl)-pyrrolo[1,2-a]benzimidazoles, examining their pharmacological activity for potential medical applications (Anisimova et al., 2005).

properties

IUPAC Name

2-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-8-6-11-12-9-4-2-3-5-10(9)13(11)7-8/h2-5,8H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJSGIGUGAIDPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=NC3=CC=CC=C3N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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